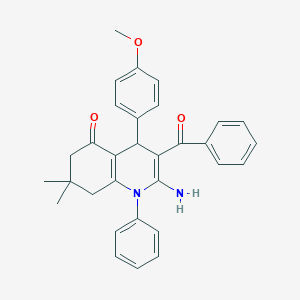
2-amino-3-benzoyl-4-(4-methoxyphenyl)-7,7-dimethyl-1-phenyl-6,8-dihydro-4H-quinolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-benzoyl-4-(4-methoxyphenyl)-7,7-dimethyl-1-phenyl-6,8-dihydro-4H-quinolin-5-one, commonly known as DMQX, is a synthetic compound that belongs to the class of quinoline derivatives. It has been widely studied for its potential therapeutic applications in various neurological disorders. DMQX is a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity.
作用機序
DMQX acts as a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It binds to the receptor and prevents the influx of calcium ions, which is necessary for the depolarization of the postsynaptic membrane. This results in the inhibition of synaptic transmission and plasticity, which is thought to be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects
DMQX has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of glutamate and reduce the excitotoxicity associated with neurological disorders. DMQX has also been shown to reduce the severity of seizures in animal models of epilepsy. Additionally, DMQX has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
DMQX has several advantages as a tool compound for neuroscience research. It is a potent and selective antagonist of the AMPA receptor subtype, which allows for the investigation of the role of these receptors in synaptic plasticity and learning and memory. DMQX is also relatively stable and can be easily synthesized in the laboratory.
However, there are also limitations to the use of DMQX in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, DMQX is not selective for the AMPA receptor subtype and can also inhibit other glutamate receptor subtypes, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of DMQX. One area of research is the development of more selective AMPA receptor antagonists that can be used to investigate the role of these receptors in synaptic plasticity and learning and memory. Another area of research is the investigation of the potential therapeutic applications of DMQX in neurological disorders. Finally, the development of more stable and long-lasting forms of DMQX could allow for the study of its long-term effects in animal models.
Conclusion
DMQX is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX has several advantages as a tool compound for neuroscience research, but there are also limitations to its use in lab experiments. There are several future directions for the study of DMQX, including the development of more selective AMPA receptor antagonists and the investigation of its potential therapeutic applications in neurological disorders.
合成法
DMQX is synthesized by the condensation of 2-amino-4-methoxybenzoic acid with 2,4-pentanedione, followed by cyclization with dimethylamine and acylation with benzoyl chloride. The final product is obtained after purification using column chromatography. The chemical structure of DMQX is shown in Figure 1.
科学的研究の応用
DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease. It has been shown to be a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity. DMQX has also been used as a tool compound in neuroscience research to investigate the role of glutamate receptors in synaptic plasticity and learning and memory.
特性
製品名 |
2-amino-3-benzoyl-4-(4-methoxyphenyl)-7,7-dimethyl-1-phenyl-6,8-dihydro-4H-quinolin-5-one |
|---|---|
分子式 |
C31H30N2O3 |
分子量 |
478.6 g/mol |
IUPAC名 |
2-amino-3-benzoyl-4-(4-methoxyphenyl)-7,7-dimethyl-1-phenyl-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C31H30N2O3/c1-31(2)18-24-27(25(34)19-31)26(20-14-16-23(36-3)17-15-20)28(29(35)21-10-6-4-7-11-21)30(32)33(24)22-12-8-5-9-13-22/h4-17,26H,18-19,32H2,1-3H3 |
InChIキー |
WNTXAYQREUPPPP-UHFFFAOYSA-N |
異性体SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)C1)C |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304289.png)
![4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304291.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304292.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B304293.png)


![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304301.png)
![6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304303.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304305.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304306.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)
